molecular formula C8H8N2S B14146461 2,4-Dimethylthieno[3,2-d]pyrimidine CAS No. 53827-37-5

2,4-Dimethylthieno[3,2-d]pyrimidine

Cat. No.: B14146461
CAS No.: 53827-37-5
M. Wt: 164.23 g/mol
InChI Key: PXAKCTYAPVOZQI-UHFFFAOYSA-N
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Description

2,4-Dimethylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a thiophene ring fused to a pyrimidine ring, with methyl groups attached at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylthieno[3,2-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of 3-amino-2-thiophenecarboxamide with formic acid, resulting in the formation of the thienopyrimidine core . Another method includes the use of 2-nitrothiophenes as starting materials, which are reduced to form the desired compound . Additionally, the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dimethylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, exhibiting inhibitory effects that contribute to its neurotropic activity . The compound’s structure allows it to bind to multiple sites on the receptor, enhancing its efficacy.

Comparison with Similar Compounds

2,4-Dimethylthieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution at the 2nd and 4th positions, which imparts distinct chemical and biological properties.

Properties

CAS No.

53827-37-5

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2,4-dimethylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C8H8N2S/c1-5-8-7(3-4-11-8)10-6(2)9-5/h3-4H,1-2H3

InChI Key

PXAKCTYAPVOZQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C)C=CS2

Origin of Product

United States

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